1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride
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Overview
Description
1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride typically involves the reaction of 4-hydroxyphenethylamine with a suitable ketone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: This compound has a similar structure but differs in the position of the hydroxyl group.
1,4-Dimethylbenzene: Although structurally different, it shares some chemical properties with 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride.
Uniqueness
This compound is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10;/h4-7,14H,2-3,8-9H2,1H3,(H,13,15);1H |
InChI Key |
XWKIVAWXKGLLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.